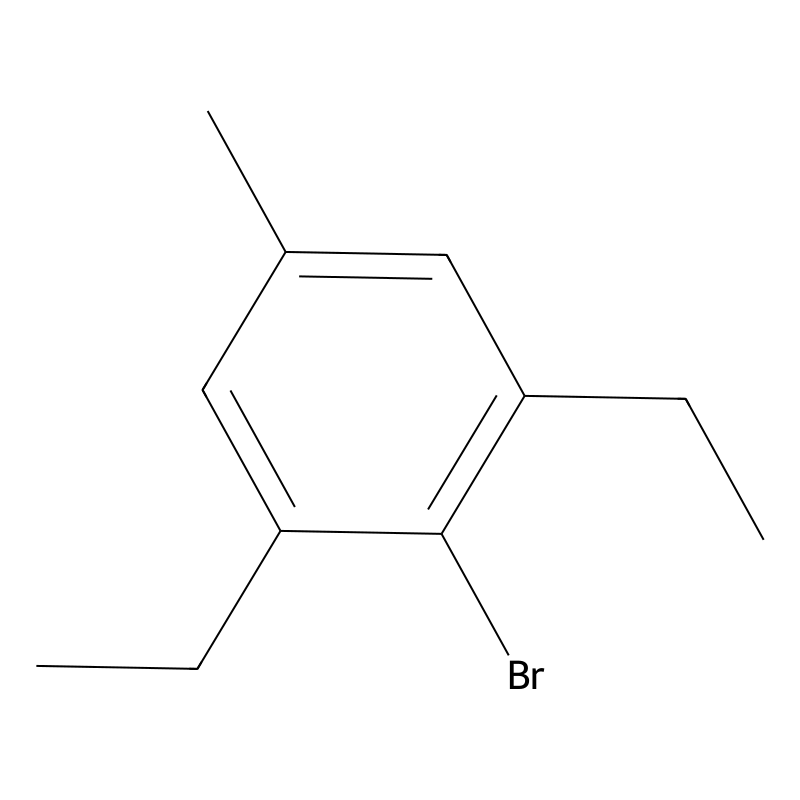2-Bromo-1,3-diethyl-5-methylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Dispersive-Magnetic Solid-Phase Extraction
Scientific Field: Environmental Science and Pollution Research
Summary of the Application: This compound has been used in the synthesis of a novel adsorbent for dispersive-magnetic solid-phase extraction.
Methods of Application: Sodium dodecyl sulfate and 2- (5-bromo-2-pyridylazo)-5-diethyl aminophenol ligand coated on magnetic nanoparticles were synthesized by a chemical precipitation method.
Results or Outcomes: Under the optimum experimental conditions, the detection limit of the mentioned method for palladium ions was 0.12 μg/L, while the relative standard deviation was 1.8%.
Synthesis of 2,2′,4,6,6′-Pentamethylbiphenyl
Scientific Field: Organic Chemistry
Summary of the Application: 2-Bromo-1,3-diethyl-5-methylbenzene has been used to prepare 2,2′,4,6,6′-pentamethylbiphenyl.
Pesticide Synthesis
Scientific Field: Agricultural Chemistry
Summary of the Application: This compound has been used as a reactive agent for pesticide synthesis.
Denitrification Reaction
Scientific Field: Environmental Chemistry
Summary of the Application: This compound has been used for denitrification reactions.
2-Bromo-1,3-diethyl-5-methylbenzene is an aromatic compound with the molecular formula C₁₁H₁₅Br and a molar mass of 227.14 g/mol. This compound features a bromine atom substituted at the second position of a benzene ring, which also has ethyl groups at the first and third positions and a methyl group at the fifth position. The presence of these substituents influences its chemical behavior and biological activity.
Physical Properties- Appearance: Colorless to dark yellow oil
- Density: 1.211 g/cm³
- Boiling Point: Approximately 250 °C
- Moderate Toxicity: Aromatic bromides can exhibit moderate toxicity upon ingestion, inhalation, or skin contact.
- Flammability: The compound is likely flammable and should be handled with caution near heat or open flames.
- Reactivity: The bromo group might react with strong oxidizing agents or reducing agents.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Electrophilic Aromatic Substitution: The compound can react with electrophiles, leading to further substitution at available positions on the benzene ring.
- Reduction Reactions: The bromine can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
This compound exhibits potential biological activities, particularly in toxicology. It has been noted to cause skin sensitization and is classified as very toxic to aquatic life. Such properties necessitate careful handling and disposal in laboratory settings to mitigate environmental impact and health risks .
The synthesis of 2-Bromo-1,3-diethyl-5-methylbenzene typically involves:
- Bromination of 1,3-Diethyl-5-methylbenzene: This can be achieved using bromine in the presence of a catalyst or under UV light.
- Electrophilic Aromatic Substitution: The reaction conditions must be controlled to ensure selective substitution at the desired position on the aromatic ring.
2-Bromo-1,3-diethyl-5-methylbenzene finds applications in various fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Pharmaceuticals: Potential use in drug development due to its biological activity.
- Material Science: Used in developing new materials with specific properties.
Several compounds share structural similarities with 2-Bromo-1,3-diethyl-5-methylbenzene. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromo-1,3-dichloro-5-methylbenzene | Contains two chlorine atoms instead of ethyl groups | More reactive due to multiple halogen substituents |
| 1,3-Diethyl-5-methylbenzene | Lacks bromine substituent | Non-halogenated variant with different reactivity |
| 2-Ethyl-1-bromo-4-methylbenzene | Different substitution pattern | Alters electronic properties and reactivity |
These comparisons highlight the unique characteristics of 2-Bromo-1,3-diethyl-5-methylbenzene, particularly regarding its halogenation pattern and potential applications in synthetic chemistry.
XLogP3
UNII
GHS Hazard Statements
H317 (99.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (99.36%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.36%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard








